1,3-Benzenediol, 5-[(1E)-2-(3-hydroxyphenyl)ethenyl]- 1,3-Benzenediol, 5-[(1E)-2-(3-hydroxyphenyl)ethenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13638275
InChI: InChI=1S/C14H12O3/c15-12-3-1-2-10(6-12)4-5-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b5-4+
SMILES: C1=CC(=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

1,3-Benzenediol, 5-[(1E)-2-(3-hydroxyphenyl)ethenyl]-

CAS No.:

Cat. No.: VC13638275

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzenediol, 5-[(1E)-2-(3-hydroxyphenyl)ethenyl]- -

Specification

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name 5-[(E)-2-(3-hydroxyphenyl)ethenyl]benzene-1,3-diol
Standard InChI InChI=1S/C14H12O3/c15-12-3-1-2-10(6-12)4-5-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b5-4+
Standard InChI Key QUGCFFKLKWANMQ-SNAWJCMRSA-N
Isomeric SMILES C1=CC(=CC(=C1)O)/C=C/C2=CC(=CC(=C2)O)O
SMILES C1=CC(=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O
Canonical SMILES C1=CC(=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named 5-[(E)-2-(3-hydroxyphenyl)ethenyl]benzene-1,3-diol according to IUPAC guidelines . Its stereochemistry is defined by the (E)-configuration of the ethenyl group, which positions the aromatic rings on opposite sides of the double bond. Common synonyms include 3,5,3'-trihydroxystilbene and (E)-5-(3-hydroxystyryl)benzene-1,3-diol, reflecting its phenolic substituents and stilbene backbone .

Molecular Identifiers

Key identifiers include:

  • PubChem CID: 10059651

  • ChEMBL ID: CHEMBL99852

  • SMILES Notation: C1=CC(=CC(=C1)O)/C=C/C2=CC(=CC(=C2)O)O\text{C1=CC(=CC(=C1)O)/C=C/C2=CC(=CC(=C2)O)O}

  • InChIKey: QUGCFFKLKWANMQ-SNAWJCMRSA-N

These identifiers facilitate precise database searches and computational modeling.

Structural Characteristics

Molecular Geometry and Bonding

The molecule consists of two hydroxy-substituted benzene rings connected by a trans-configured ethenyl group. The (E)-geometry minimizes steric hindrance between the aromatic rings, as evidenced by computational models . Density functional theory (DFT) analyses predict a planar conformation, optimizing π\pi-π\pi stacking interactions in solid-state structures .

Table 1: Computed Physicochemical Properties

PropertyValueMethod
Molecular Weight228.24 g/molPubChem 2.2
XLogP33.1XLogP3 3.0
Hydrogen Bond Donors3Cactvs 3.4.8.18
Rotatable Bond Count2Cactvs 3.4.8.18
Exact Mass228.078644241 DaPubChem 2.2

Spectroscopic Features

  • UV-Vis: Absorption maxima at 280 nm and 320 nm, characteristic of conjugated stilbenes .

  • NMR: 1H^1\text{H} NMR signals at δ 6.2–7.4 ppm correspond to aromatic protons, while the trans-ethenyl protons resonate as doublets near δ 6.8–7.1 ppm (J = 16.2 Hz) .

Synthesis and Production

Acid-Catalyzed Dimerization

Under acidic conditions, stilbenes undergo electrophilic substitution to form dimers. For instance, compound 2 (a gnetol dimer) was synthesized using HCl in methanol, yielding a linear dimer with enhanced bioactivity . This suggests that 3,5,3'-trihydroxystilbene might serve as a monomeric precursor for pharmacologically active oligomers.

Pharmacological Activities

Antioxidant Capacity

Stilbene dimers derived from 3,5,3'-trihydroxystilbene exhibit exceptional radical-scavenging activity. In DPPH assays, dimer 1 demonstrated an IC50_{50} of 6.29×1096.29 \times 10^{-9} mol/L, surpassing ascorbic acid by three orders of magnitude . The ortho-dihydroxy groups on the aromatic rings are critical for electron donation, stabilizing radical intermediates .

Anti-Inflammatory Effects

Dimer 2 showed significant inhibition of cyclooxygenase-2 (COX-2) in lipopolysaccharide-induced macrophages (IC50_{50} = 4.19×1064.19 \times 10^{-6} mol/L) . Molecular docking studies suggest that the extended conjugation system interacts with COX-2’s hydrophobic pocket, mimicking arachidonic acid binding .

Table 2: Bioactivity of Stilbene Derivatives

CompoundAntioxidant IC50_{50} (mol/L)Anti-Inflammatory IC50_{50} (mol/L)
16.29×1096.29 \times 10^{-9}Not tested
24.19×1064.19 \times 10^{-6}4.19×1064.19 \times 10^{-6}
32.96×1052.96 \times 10^{-5}Not tested

Comparative Analysis with Analogous Stilbenes

Resveratrol (3,5,4'-Trihydroxystilbene)

Resveratrol differs by the position of one hydroxyl group (4' instead of 3'). This minor structural variation significantly alters physicochemical properties:

Table 3: Resveratrol vs. 3,5,3'-Trihydroxystilbene

PropertyResveratrol3,5,3'-Trihydroxystilbene
Molecular FormulaC14H12O3\text{C}_{14}\text{H}_{12}\text{O}_{3}C14H12O3\text{C}_{14}\text{H}_{12}\text{O}_{3}
Boiling Point819.10 KNot reported
logP2.9743.1
ΔfG°-91.82 kJ/molNot reported

The higher logP of 3,5,3'-trihydroxystilbene suggests greater lipophilicity, potentially enhancing membrane permeability .

Gnetol (5,3'-Dihydroxystilbene)

Gnetol lacks the 5-hydroxyl group present in 3,5,3'-trihydroxystilbene. This reduction in phenolic groups correlates with diminished antioxidant activity, as seen in dimer 3 (IC50_{50} = 2.96×1052.96 \times 10^{-5} mol/L) .

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